molecular formula C12H13N5 B13425853 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

Katalognummer: B13425853
Molekulargewicht: 227.27 g/mol
InChI-Schlüssel: JUCKDKRWEPHXNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isobutyl group, a pyrazinyl group, and a carbonitrile group attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of suitable precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .

Wissenschaftliche Forschungsanwendungen

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile
  • 1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

Comparison: Compared to similar compounds, 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H13N5

Molekulargewicht

227.27 g/mol

IUPAC-Name

1-(2-methylpropyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C12H13N5/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,7H2,1-2H3

InChI-Schlüssel

JUCKDKRWEPHXNY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.